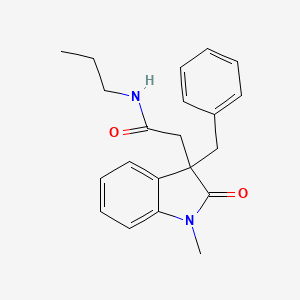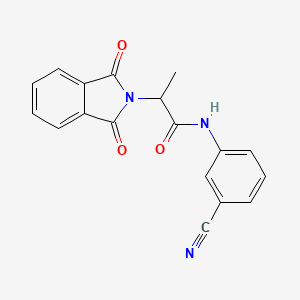
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. BMDP has gained significant attention in the scientific community due to its potential use as a research chemical.
Mécanisme D'action
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide is believed to act as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This mechanism of action is similar to other cathinones and is thought to contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce stimulant effects in animal studies, including increased locomotor activity, hyperthermia, and stereotypic behavior. This compound has also been shown to produce rewarding effects in animal models of drug addiction, indicating its potential as a substance of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has several advantages for use in lab experiments, including its availability and affordability compared to other research chemicals. However, this compound has several limitations, including its potential for abuse and lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide. One area of interest is the investigation of its potential as a treatment for drug addiction. This compound has been shown to produce rewarding effects, and further research could investigate its potential as a substitute for other drugs of abuse. Additionally, research could focus on the development of novel cathinone derivatives with improved safety and efficacy profiles. Finally, research could investigate the potential of this compound as a tool for studying the neurochemistry of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound with potential use as a research chemical. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a tool for investigating the neurochemistry of addiction and other psychiatric disorders.
Méthodes De Synthèse
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide can be synthesized through a multistep process involving the condensation of 4-chlorobutyryl chloride with N-ethyl-2-aminoindole, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the acetylation of the amine group with propionic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has a similar chemical structure and pharmacological profile to other cathinones such as MDPV and α-PVP. This compound has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-13-22-19(24)15-21(14-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(2)20(21)25/h4-12H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOAGETVRLXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one](/img/structure/B5466068.png)
![6-{[(2-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5466082.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-2-buten-1-amine](/img/structure/B5466096.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5466097.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5466109.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
